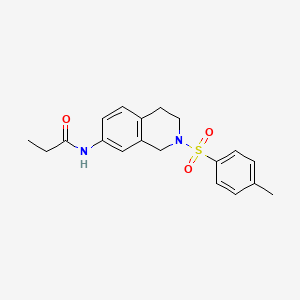

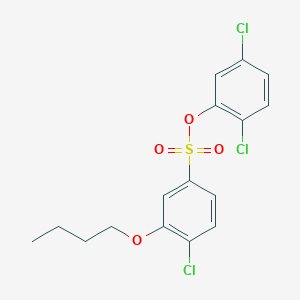

![molecular formula C17H21NO5 B2913051 2-甲氧基-6-{[(3,4,5-三甲氧基苯基)氨基]甲基}苯酚 CAS No. 1232808-85-3](/img/structure/B2913051.png)

2-甲氧基-6-{[(3,4,5-三甲氧基苯基)氨基]甲基}苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

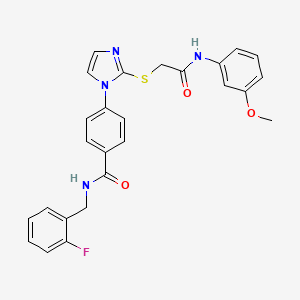

2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol, commonly known as AG-30, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the skin.

科学研究应用

Antioxidant Activity

2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol exhibits potent antioxidant properties. Its ability to scavenge free radicals and protect cells from oxidative damage makes it valuable for research related to aging, neurodegenerative diseases, and cancer prevention .

Anti-Inflammatory Effects

Researchers have explored the anti-inflammatory potential of this compound. By modulating inflammatory pathways, it may contribute to the development of novel anti-inflammatory drugs. Investigations into its mechanism of action and potential therapeutic applications are ongoing .

Anticancer Properties

Preclinical studies suggest that 2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol inhibits cancer cell growth. Its impact on specific cancer types, such as breast, lung, or colon cancer, warrants further investigation. Researchers are keen to explore its role in combination therapies and targeted treatments .

Antimicrobial Activity

The compound exhibits antimicrobial effects against bacteria, fungi, and parasites. Its potential as an alternative or adjunct to existing antimicrobial agents is an exciting avenue for research. Investigating its mode of action and safety profile is crucial .

Neuroprotective Applications

Given its antioxidant and anti-inflammatory properties, 2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol may have neuroprotective effects. Researchers are studying its impact on neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Understanding its interactions with neural pathways is essential .

Synthetic Chemistry and Drug Design

The compound’s unique structure provides opportunities for synthetic chemistry and drug design. Researchers explore modifications to enhance its bioavailability, stability, and target specificity. Rational drug design using computational methods is an exciting field of study .

Natural Product Chemistry

2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol occurs naturally in certain plants. Investigating its biosynthesis, ecological role, and potential ecological interactions contributes to our understanding of natural product chemistry .

Biological Assays and Pharmacology

Researchers employ this compound in biological assays to evaluate its effects on cellular processes. Pharmacological studies assess its interactions with receptors, enzymes, and signaling pathways. These investigations guide drug development and therapeutic strategies .

作用机制

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that tmp-bearing compounds can inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with the inhibition of several biochemical pathways, including those involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β .

Result of Action

Tmp-bearing compounds have been associated with various biological effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

属性

IUPAC Name |

2-methoxy-6-[(3,4,5-trimethoxyanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-20-13-7-5-6-11(16(13)19)10-18-12-8-14(21-2)17(23-4)15(9-12)22-3/h5-9,18-19H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOIZXWKPPVLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)

![[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2912987.png)

![2-[3-(4-Fluorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2912991.png)